2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalene ring substituted with bromine, methoxy, and phenylmethoxy groups, and a carboxylic acid esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by methoxylation and phenylmethoxylation. The final step involves esterification with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohols or dehalogenated compounds.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The presence of functional groups like bromine and methoxy can influence its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-: Lacks the phenylmethoxy group.
2-Naphthalenecarboxylic acid, 8-bromo-7-(phenylmethoxy)-: Lacks the methoxy group.
2-Naphthalenecarboxylic acid, 4-methoxy-7-(phenylmethoxy)-: Lacks the bromine atom.
Uniqueness
The unique combination of bromine, methoxy, and phenylmethoxy groups in 2-Naphthalenecarboxylic acid, 8-bromo-4-methoxy-7-(phenylmethoxy)-, methyl ester imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C20H17BrO4 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
methyl 8-bromo-4-methoxy-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C20H17BrO4/c1-23-18-11-14(20(22)24-2)10-16-15(18)8-9-17(19(16)21)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
REPIYDJZXZAWTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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